molecular formula C22H20N2 B11088243 5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine

5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine

Cat. No.: B11088243
M. Wt: 312.4 g/mol
InChI Key: BQVPZTJCYCAYOO-UHFFFAOYSA-N
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Description

5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE is a complex organic compound that belongs to the class of phenanthridine derivatives. Phenanthridines are known for their diverse biological activities and are often found in natural alkaloids and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE can be achieved through various synthetic routes. One common method involves the use of N-(2-arylbenzylidenamino)pyridinium salts as precursors. The reaction is typically catalyzed by an iridium photocatalyst, such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, under visible light irradiation . This method allows for regioselective synthesis, producing the desired phenanthridine derivative with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-PYRIDYL)-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

5-pyridin-4-yl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine

InChI

InChI=1S/C22H20N2/c1-2-6-17-15(5-1)9-10-20-21(17)18-7-3-4-8-19(18)22(24-20)16-11-13-23-14-12-16/h1-2,5-6,9-14,22,24H,3-4,7-8H2

InChI Key

BQVPZTJCYCAYOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=NC=C5

Origin of Product

United States

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